molecular formula C16H23ClN2O2S B5683890 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine

1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine

Cat. No.: B5683890
M. Wt: 342.9 g/mol
InChI Key: PMTJUXIPZDYKCC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a cyclohexyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-cyclohexylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine
  • 1-[(4-Chlorophenyl)sulfonyl]-4-ethylpiperazine
  • 1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine

Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-cyclohexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTJUXIPZDYKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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